N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE
Overview
Description
N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE: is a chemical compound with the molecular formula C20H27N3O4 and a molecular weight of 373.45 . It is known for its unique structure, which includes two cyclohexyl groups and a nitrobenzene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2-nitrobenzene-1,4-dicarboxylic acid with dicyclohexylamine. The reaction is carried out under controlled conditions, often involving a dehydrating agent to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
N1,N4-DICYCLOHEXYL-1,4-BENZENEDICARBOXAMIDE: Similar structure but lacks the nitro group.
N1,N4-DICYCLOHEXYL-2-AMINOBENZENE-1,4-DICARBOXAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness: N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both cyclohexyl groups and a nitrobenzene moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-N,4-N-dicyclohexyl-2-nitrobenzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(21-15-7-3-1-4-8-15)14-11-12-17(18(13-14)23(26)27)20(25)22-16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHYFZOAOFGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.